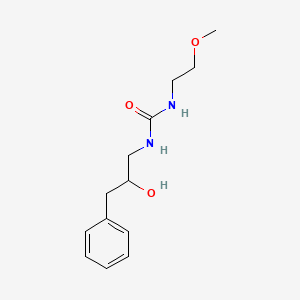
1-(2-Hydroxy-3-phenylpropyl)-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-Hydroxy-3-phenylpropyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C13H20N2O3 and its molecular weight is 252.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Hydroxy-3-phenylpropyl)-3-(2-methoxyethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a urea moiety, which is significant in drug design for its ability to form hydrogen bonds and interact with biological targets. The presence of hydroxy and methoxy groups enhances its solubility and potential bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxy group may play a crucial role in modulating the compound's binding affinity, while the methoxy group can influence its pharmacokinetic properties.
Anticancer Activity
Research indicates that compounds with similar urea structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that urea-based compounds can inhibit cell proliferation in human cancer cell lines such as HT29 and MCF7, with IC50 values ranging from 43 to 390 μM depending on the structural modifications made to the urea moiety .
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. Similar compounds have demonstrated effectiveness against bacterial strains, suggesting that this compound may also possess significant antimicrobial properties. The specific mechanisms often involve inhibition of bacterial growth through interference with metabolic pathways or direct action on bacterial cell walls.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure can lead to variations in biological activity. For example, the introduction of different substituents on the phenyl ring or altering the alkyl chain length can significantly impact the compound's efficacy. A systematic exploration of these modifications can help identify more potent derivatives.
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group addition | Increased solubility and activity |
| Methoxy group presence | Enhanced binding affinity |
| Chain length variation | Altered pharmacokinetics |
Case Studies
- Antiproliferative Activity : A study evaluated the compound's effect on U937 cells, revealing a notable reduction in cell viability at concentrations above 10 μM, indicating potential as an anticancer agent.
- Antimicrobial Testing : In vitro assays against Staphylococcus aureus showed promising results, with significant inhibition observed at lower concentrations compared to traditional antibiotics.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-3-phenylpropyl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-18-8-7-14-13(17)15-10-12(16)9-11-5-3-2-4-6-11/h2-6,12,16H,7-10H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXAAKAYLPNZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













